Benzene, [(1,1-dimethyl-2-phenylethyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, [(1,1-dimethyl-2-phenylethyl)thio]- is an organic compound that features a benzene ring substituted with a thioether group. This compound is part of the larger family of benzene derivatives, which are known for their aromatic properties and diverse applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzene, [(1,1-dimethyl-2-phenylethyl)thio]- typically involves the reaction of benzene with a suitable thioether precursor under controlled conditions. One common method is the electrophilic aromatic substitution, where the benzene ring reacts with an electrophile to introduce the thioether group. This reaction often requires a catalyst and specific temperature and pressure conditions to proceed efficiently .
Industrial Production Methods
In industrial settings, the production of benzene derivatives, including benzene, [(1,1-dimethyl-2-phenylethyl)thio]-, often involves catalytic processes. These processes utilize catalysts such as platinum or palladium to facilitate the reaction and achieve high yields. The reaction conditions are optimized to ensure the efficient conversion of starting materials to the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, [(1,1-dimethyl-2-phenylethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thioether group or convert it to a different functional group.
Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups can be introduced using appropriate reagents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .
Wissenschaftliche Forschungsanwendungen
Benzene, [(1,1-dimethyl-2-phenylethyl)thio]- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of benzene, [(1,1-dimethyl-2-phenylethyl)thio]- involves its interaction with molecular targets such as enzymes and receptors. The thioether group can participate in various biochemical reactions, influencing the activity of enzymes and altering metabolic pathways. The benzene ring’s aromatic nature also allows for interactions with other aromatic compounds, further modulating its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, (1,2-dimethyl-1-propenyl)-: Another benzene derivative with a different substituent group.
Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]: Features a different substitution pattern on the benzene ring
Uniqueness
Benzene, [(1,1-dimethyl-2-phenylethyl)thio]- is unique due to its specific thioether substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where its specific reactivity and interactions are advantageous .
Eigenschaften
CAS-Nummer |
79399-22-7 |
---|---|
Molekularformel |
C16H18S |
Molekulargewicht |
242.4 g/mol |
IUPAC-Name |
(2-methyl-1-phenylpropan-2-yl)sulfanylbenzene |
InChI |
InChI=1S/C16H18S/c1-16(2,13-14-9-5-3-6-10-14)17-15-11-7-4-8-12-15/h3-12H,13H2,1-2H3 |
InChI-Schlüssel |
DTQJBHPHIZDPGG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC1=CC=CC=C1)SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.